3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
Description
The compound 3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide features a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core with two critical substituents:
- 1-Position: A 2-[(4-ethylphenyl)amino]-2-oxoethyl group, introducing a lipophilic ethylphenyl moiety linked via an acetamide bridge.
Properties
CAS No. |
899909-79-6 |
|---|---|
Molecular Formula |
C26H26N4O5 |
Molecular Weight |
474.517 |
IUPAC Name |
3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C26H26N4O5/c1-2-18-9-11-19(12-10-18)28-24(32)17-30-22-8-4-3-7-21(22)25(33)29(26(30)34)14-13-23(31)27-16-20-6-5-15-35-20/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
ALQICBUZOFMLCO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues of Quinazolinone Derivatives
Key Comparative Insights
Substituent Effects on Activity :
- Lipophilic Groups (e.g., ethylphenyl) : Enhance membrane penetration and bioavailability (target compound) compared to polar nitrobenzyl () .
- Electron-Withdrawing Groups (e.g., dichlorophenyl, nitro) : Improve receptor binding but may increase toxicity or metabolic instability () .
- Chain Length (Acetamide vs. Propanamide) : Propanamide (target compound) offers greater conformational flexibility for target engagement compared to shorter acetamide chains () .
Therapeutic Implications: The furylmethyl group in the target compound and ’s analog may facilitate π-π stacking or hydrogen bonding with biological targets, a feature absent in dichlorophenyl or ethylamino analogs . Anti-inflammatory activity in ’s ethylamino analog suggests that the target compound’s ethylphenyl group could be optimized for similar applications with reduced gastrointestinal toxicity .
Synthetic Accessibility :
Preparation Methods
Formamidine Acetate-Mediated Cyclization
Anthranilic acid derivatives react with formamidine acetate in ethylene glycol monomethyl ether under reflux (95–130°C) to yield quinazolin-4-ones. For example:
Ruthenium-Catalyzed Dehydrogenative Coupling
A ligand-promoted ruthenium catalyst facilitates the coupling of 2-aminophenyl ketones with amines to form quinazolinones. This method avoids harsh reagents and improves atom economy:
- Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%).
- Ligand : 1,10-Phenanthroline (10 mol%).
- Solvent : Toluene, 100°C, 12 hours.
The introduction of the 4-ethylphenylamino-oxoethyl group proceeds via nucleophilic substitution or amide coupling:
Chloroacetylation Followed by Aminolysis
Direct Amide Coupling
A carbodiimide-mediated coupling between quinazolinone and 2-[(4-ethylphenyl)amino]acetic acid:
Introduction of the Propanamide-Furylmethyl Group
The C3 position is functionalized via alkylation or Mitsunobu reaction:
Alkylation with 3-Bromopropyl-N-(2-furylmethyl)propanamide
Synthesis of 3-Bromopropylpropanamide :
Alkylation of Quinazolinone :
Mitsunobu Reaction
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
- Recrystallization : Ethanol/water (9:1) for final product isolation.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
Q & A
Q. What are the key considerations for optimizing the synthesis of this quinazolinone derivative?
The synthesis involves multi-step reactions requiring precise control of conditions. Critical steps include:
- Coupling reactions : Use of N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for amide bond formation, as seen in the synthesis of analogous compounds .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred to stabilize intermediates and enhance reaction efficiency .
- Oxidation steps : Hydrogen peroxide is commonly employed to oxidize thioxo intermediates to dioxo groups, requiring controlled pH and temperature to avoid over-oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate high-purity products .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are indispensable for verifying substituent positions, such as the 4-ethylphenyl group and furylmethyl moiety. Aromatic proton signals in the 7.0–8.5 ppm range confirm the quinazolinone core .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns, distinguishing regioisomers .
Q. How can researchers mitigate common side reactions during synthesis?
- By-product formation : The 2,4-dioxoquinazolinone core is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres to minimize degradation .
- Competitive alkylation : The furylmethyl group may react with electrophilic intermediates. Introduce protecting groups (e.g., Boc for amines) during critical steps .
- Optimize stoichiometry : Excess reagents like CDI (1.2–1.5 equivalents) improve coupling efficiency while reducing unreacted starting material .
Advanced Research Questions
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Systematic substitution : Replace the 4-ethylphenyl group with halogenated (e.g., 4-Br, 4-F) or electron-donating (e.g., 4-OMe) analogs to assess electronic effects on bioactivity .
- Scaffold modulation : Compare activity against thieno[3,2-d]pyrimidinone or triazolyl derivatives to evaluate the role of the quinazolinone core .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the 2,4-dioxo moiety and kinase ATP-binding pockets .
Q. How can researchers identify the biological targets of this compound?
- Kinase profiling : Screen against panels of 50–100 kinases (e.g., using KinomeScan) to detect inhibition of targets like EGFR or VEGFR2, common for quinazolinones .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment to confirm direct binding .
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to assess loss of compound efficacy .
Q. What computational methods are effective in predicting reaction pathways for novel derivatives?
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies, particularly for oxidation and cyclization steps .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new substitutions .
- Retrosynthetic analysis : Employ AiZynthFinder or similar tools to decompose the target molecule into feasible precursors, prioritizing commercially available building blocks .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | CDI-mediated coupling, HPLC purification | |
| Structural Analysis | H/C NMR, HR-ESI-MS | |
| Target Identification | KinomeScan profiling, CETSA | |
| SAR Studies | Docking simulations, systematic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
